N,N'-(Hexa-2,4-diyne-1,6-diyl)dipropanamide
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Overview
Description
N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide is a unique organic compound characterized by its diacetylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide typically involves the reaction of hexa-2,4-diyne-1,6-diamine with propanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding diketones.
Reduction: Reduction reactions typically yield the corresponding alkanes or alkenes, depending on the reducing agent used.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amides.
Scientific Research Applications
N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide exerts its effects involves interactions with various molecular targets. The diacetylene backbone allows for conjugation and electron delocalization, which can influence the compound’s reactivity and interaction with biological molecules. The amide groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function .
Comparison with Similar Compounds
N,N’-(Hexa-2,4-diyne-1,6-diyl)bis(trifluoromethanesulfonamide): Similar diacetylene backbone but with trifluoromethanesulfonamide groups instead of propanamide groups.
2,4-Hexadiyne-1,6-diol: A related compound with hydroxyl groups instead of amide groups.
Uniqueness: N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide is unique due to its specific amide functional groups, which confer distinct chemical and biological properties. The presence of the diacetylene backbone also provides unique electronic properties, making it valuable in materials science and electronic applications .
Properties
CAS No. |
116430-11-6 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-[6-(propanoylamino)hexa-2,4-diynyl]propanamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-11(15)13-9-7-5-6-8-10-14-12(16)4-2/h3-4,9-10H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
AHZLGTLOGHGGLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC#CC#CCNC(=O)CC |
Origin of Product |
United States |
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